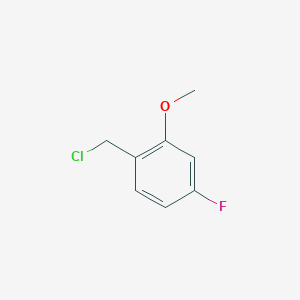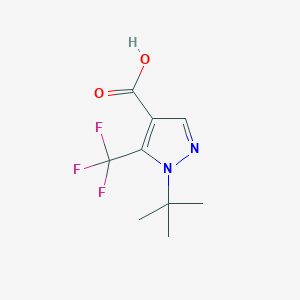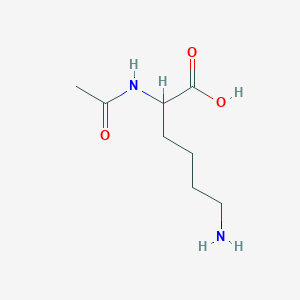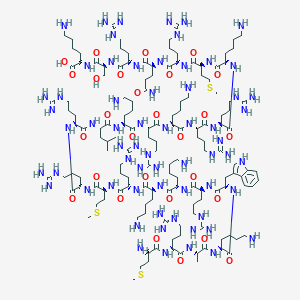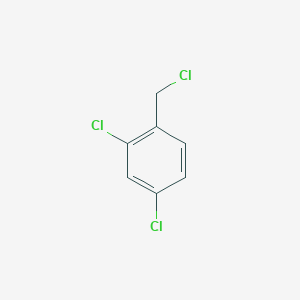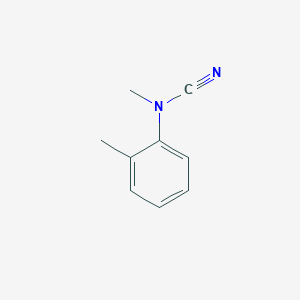
N-methyl-N-(o-tolyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(o-tolyl)cyanamide, also known as MTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. MTTC is a cyanamide derivative that is often used as a reagent in organic synthesis and has been shown to exhibit interesting biological properties.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-(o-tolyl)cyanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in key cellular processes. For example, N-methyl-N-(o-tolyl)cyanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition can lead to DNA damage and cell death, making N-methyl-N-(o-tolyl)cyanamide a potential anticancer agent.
Biochemical and Physiological Effects:
N-methyl-N-(o-tolyl)cyanamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. Additionally, N-methyl-N-(o-tolyl)cyanamide has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(o-tolyl)cyanamide in lab experiments is its relatively simple synthesis method. Additionally, N-methyl-N-(o-tolyl)cyanamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for research. However, one limitation of using N-methyl-N-(o-tolyl)cyanamide is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-N-(o-tolyl)cyanamide. One area of interest is the development of new drugs based on the structure of N-methyl-N-(o-tolyl)cyanamide. Additionally, there is interest in further exploring the neuroprotective effects of N-methyl-N-(o-tolyl)cyanamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is ongoing research into the mechanism of action of N-methyl-N-(o-tolyl)cyanamide, which could provide insights into its potential therapeutic applications.
Synthesemethoden
N-methyl-N-(o-tolyl)cyanamide can be synthesized through a variety of methods, but the most common approach involves the reaction of o-toluidine with cyanogen bromide in the presence of a methylating agent such as dimethyl sulfate. This reaction produces N-methyl-N-(o-tolyl)cyanamide as a white crystalline solid with a melting point of approximately 120-121°C.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(o-tolyl)cyanamide has been extensively studied for its potential applications in pharmaceutical research. It has been shown to exhibit anticancer, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, N-methyl-N-(o-tolyl)cyanamide has been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
153790-15-9 |
|---|---|
Produktname |
N-methyl-N-(o-tolyl)cyanamide |
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
methyl-(2-methylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-8-5-3-4-6-9(8)11(2)7-10/h3-6H,1-2H3 |
InChI-Schlüssel |
XUPLRQAOWMPRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C#N |
Kanonische SMILES |
CC1=CC=CC=C1N(C)C#N |
Synonyme |
Cyanamide, methyl(2-methylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)

